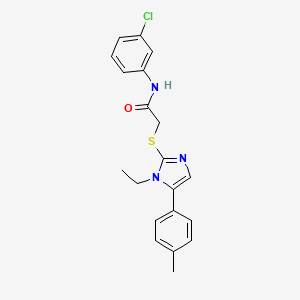

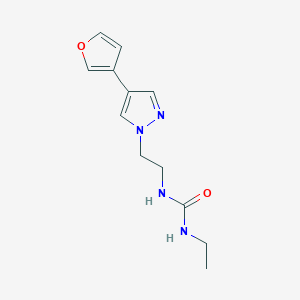

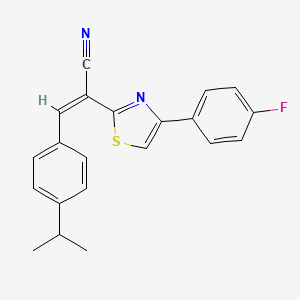

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, also known as CYT387, is a potent inhibitor of Janus kinase (JAK) 1 and 2. It has been extensively studied for its potential therapeutic applications in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds, designed to optimize spacer length for efficient interaction with enzyme hydrophobic binding sites, demonstrated high inhibitory activities, suggesting potential applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

RNA Modification

Chang, Cashmore, and Brown explored the specificity of a related carbodiimide for modifying uridine and guanosine residues in Escherichia coli suppressor tyrosine transfer RNA. The study detailed how certain residues react, shedding light on RNA conformation and potential applications in RNA-based therapeutics and research (Chang, Cashmore, & Brown, 1972).

Corrosion Inhibition

Research by Mistry et al. evaluated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions, demonstrating the utility of urea derivatives in materials science, specifically for protecting metals against corrosion. This application could be relevant for industrial processes where material longevity is critical (Mistry, Patel, Mayank J. Patel, & Jauhari, 2011).

Structural Analysis

Rao et al. conducted a structural analysis of a dimethyl-N-[(morpholin-4-yl)carbothioyl]-substituted compound, providing insights into the molecular conformation and stability through intermolecular hydrogen bonding. This type of analysis is crucial for understanding the physical and chemical properties of potential pharmaceuticals (Rao, Wu, Zhan‐qian Song, & Shibin Shang, 2010).

Enzyme Inhibition and Metabolic Pathways

Research into the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor by Chen et al. reveals the intricate relationships between molecular structure and biological activity. Such studies are instrumental in drug discovery and development, especially in cancer therapy (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Mécanisme D'action

Biochemical Pathways

Given the compound’s structure, it may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Propriétés

IUPAC Name |

1-cyclohexyl-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h12-14H,1-11H2,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXAHPGDJNIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)

![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2810318.png)

![Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B2810323.png)

![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)